molecular formula C18H18Cl2N2O2 B3482350 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

Cat. No.: B3482350
M. Wt: 365.2 g/mol
InChI Key: HKXYPDFGMOSVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool compound to investigate the biological mechanisms of various diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide involves the inhibition of histone deacetylases, which leads to the acetylation of histones and the activation of gene expression. This compound has also been shown to have agonistic effects on the dopamine D2 receptor, which may contribute to its potential therapeutic effects in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have inhibitory effects on histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to have agonistic effects on the dopamine D2 receptor, which may contribute to its potential therapeutic effects in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide in lab experiments is its potent inhibitory effects on histone deacetylases, which makes it a useful tool compound for investigating the role of these enzymes in various diseases. However, one limitation of this compound is that it has not been extensively studied in vivo, which limits its potential clinical applications.

Future Directions

There are several future directions for the investigation of 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide. One potential direction is the study of its effects on other enzymes and receptors, which may provide new insights into the biological mechanisms of various diseases. Another potential direction is the investigation of its potential therapeutic effects in the treatment of addiction and other disorders. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is widely used in scientific research as a tool compound to investigate the biological mechanisms of various diseases. It has been shown to have inhibitory effects on several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been used to study the role of the dopamine D2 receptor in drug addiction and to investigate the potential therapeutic effects of targeting this receptor in the treatment of addiction.

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12-2-3-13(10-15(12)19)18(23)21-14-4-5-17(16(20)11-14)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXYPDFGMOSVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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